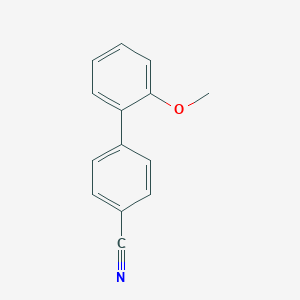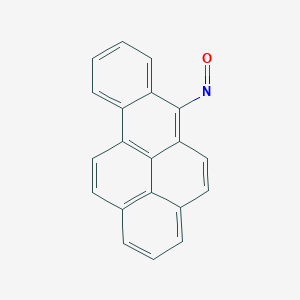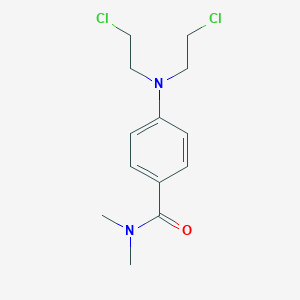
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- is a chemical compound that has been widely used in scientific research for its diverse applications. It is a derivative of benzamide and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- is not fully understood. However, it is believed to work by inducing DNA damage and inhibiting DNA replication, ultimately leading to cell death.
Biochemical and Physiological Effects:
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- has been shown to have cytotoxic effects on cancer cells in vitro. It has also been shown to cause DNA damage and inhibit DNA replication in cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- is its ability to induce DNA damage and inhibit DNA replication in cancer cells. This makes it a promising candidate for cancer research. However, its cytotoxic effects on normal cells can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl-. One area of research could be the development of more effective and selective antitumor agents based on this compound. Another area of research could be the development of new methods for the synthesis of this compound. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its potential use in combination with other cancer treatments.
Métodos De Síntesis
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- can be synthesized using different methods. One of the most common methods is the reaction of N,N-dimethylbenzamide with bis(2-chloroethyl)amine hydrochloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields the desired product.
Aplicaciones Científicas De Investigación
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- has been used in various scientific research applications. It has been used as a crosslinking agent in the synthesis of polymers and as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as an antitumor agent in cancer research.
Propiedades
Número CAS |
122567-50-4 |
|---|---|
Nombre del producto |
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- |
Fórmula molecular |
C13H18Cl2N2O |
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H18Cl2N2O/c1-16(2)13(18)11-3-5-12(6-4-11)17(9-7-14)10-8-15/h3-6H,7-10H2,1-2H3 |
Clave InChI |
CMWKUHNLNXOMSD-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
SMILES canónico |
CN(C)C(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
Otros números CAS |
122567-50-4 |
Sinónimos |
4-[bis(2-chloroethyl)amino]-N,N-dimethyl-benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








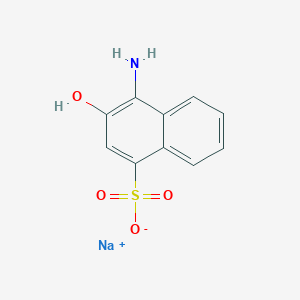
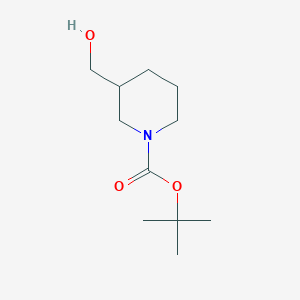

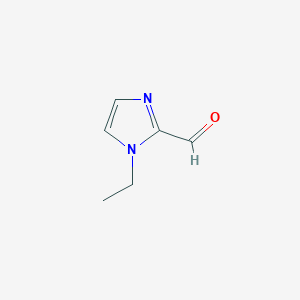
![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
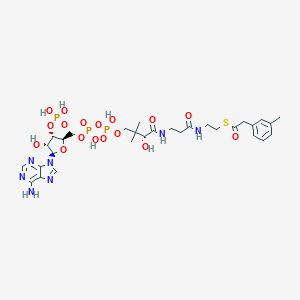
![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)
